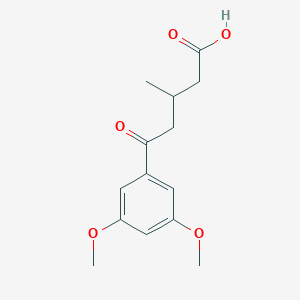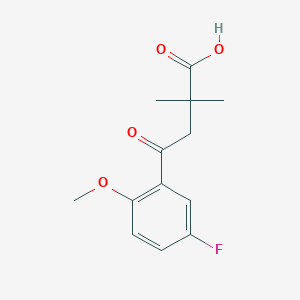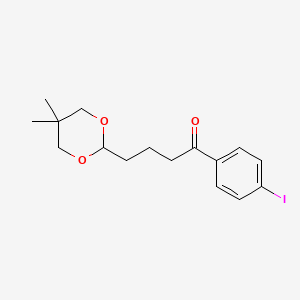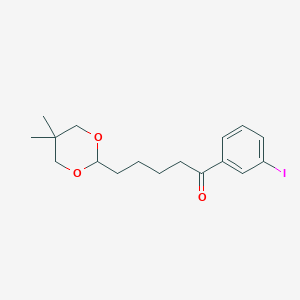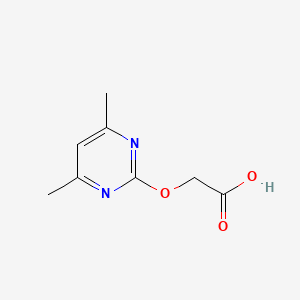
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid
説明
Synthesis Analysis
The synthesis of compounds similar to “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” has been reported in the literature . For example, heteroleptic divalent metal complexes have been synthesized from pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol . The conversion of appropriate methyl- into styryl-pyrimidines can be done by condensation with benzaldehyde derivatives in the presence of an acid, Lewis acid, dehydrating agent, or strong organic base as catalyst .
Molecular Structure Analysis
The molecular structure of “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” can be represented by the canonical SMILES string: CC1=CC(=NC(=N1)OCC(=O)O)C . The InChI representation is: InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” include a molecular weight of 182.18 g/mol. The compound has a complexity of 176 and a topological polar surface area of 72.3Ų . It has a covalently-bonded unit count of 1 .
科学的研究の応用
Antimicrobial and Antiviral Activity
Research indicates that derivatives of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid possess significant antimicrobial activities. For example, methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, synthesized from aroylpyruvic acids and 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine, showed antimicrobial activity in studies (Gein et al., 2020). Similarly, nonannulated tetrazolylpyrimidines, featuring a 2-((4,6-dimethylpyrimidin-2-yl)oxy) moiety, demonstrated moderate in vitro activity against the H1N1 subtype of influenza A virus, with notably low cytotoxicity (Ostrovskii et al., 2021).
Anticonvulsant Properties
Research on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives indicates potential as anticonvulsants. These compounds were synthesized through a reaction involving thiourea and acetylacetone, followed by alkylation with α-chloroacetamides. Molecular docking studies revealed their affinity with anticonvulsant biotargets, showing moderate anticonvulsant activity in vivo (Severina et al., 2020).
Herbicidal and Pesticidal Applications
Several studies have explored the herbicidal and pesticidal potential of compounds derived from 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid. For instance, synthesis of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and related compounds demonstrated high herbicidal activity against monocotyledonous plants (Jiang et al., 2010). Additionally, pyrimidine linked pyrazole heterocyclics were prepared and evaluated for insecticidal and antibacterial potential, showing significant activity in both areas (Deohate & Palaspagar, 2020).
Synthesis and Structural Studies
Studies also include the synthesis and characterization of various derivatives of 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid for diverse applications. For example, the synthesis and crystal structure analysis of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided insights into its potential applications in chemical research (Ren et al., 2006).
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRFOQQFZTZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

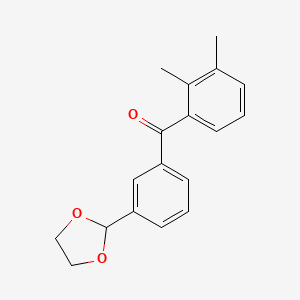

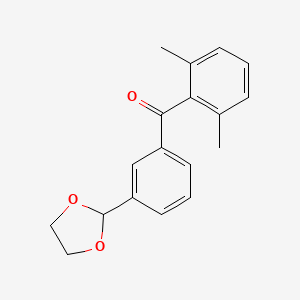
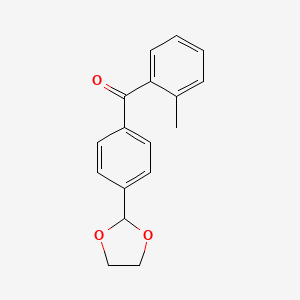

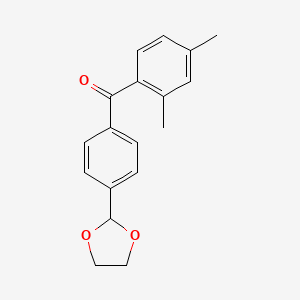

![2,2-Dimethyl-4-[2-(ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B3025154.png)
